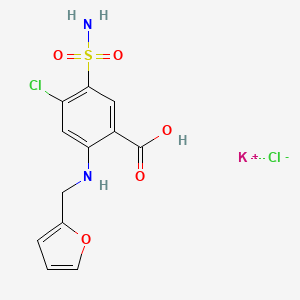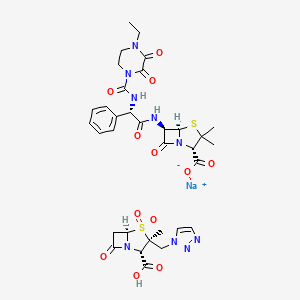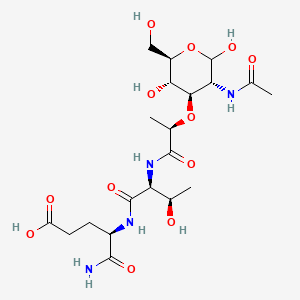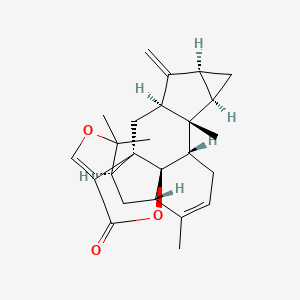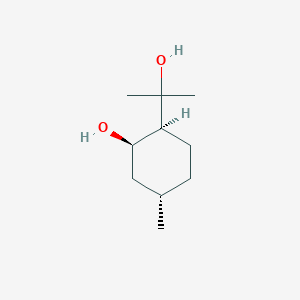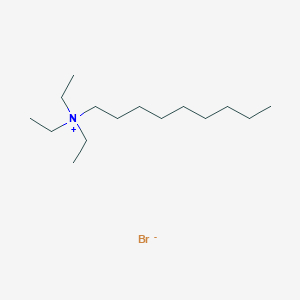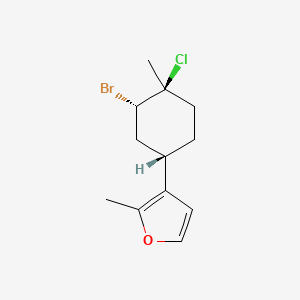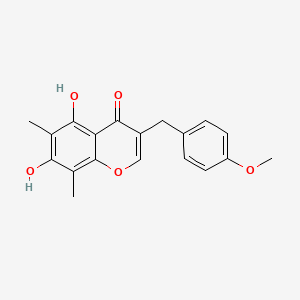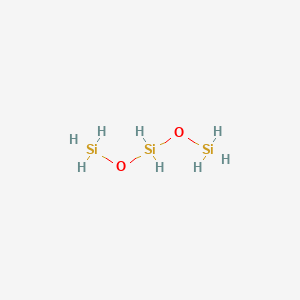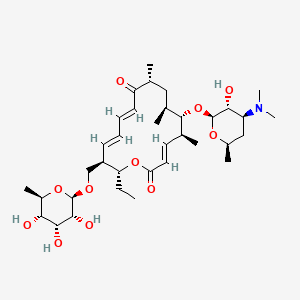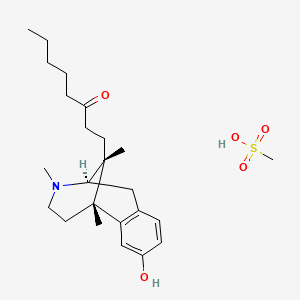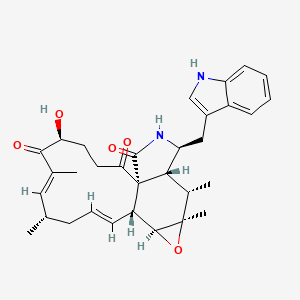
Chaetoglobosin F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chaetoglobosin F is a cytochalasan alkaloid found in Chaetomium globosum and Chaetomium subaffine. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles, a macrocycle, an epoxide and a secondary alpha-hydroxy ketone.
Scientific Research Applications
Immunomodulatory Properties
Chaetoglobosin F (Cha F) has been found to possess immunomodulatory properties, particularly impacting bone marrow-derived dendritic cells (DCs). It inhibits the maturation and function of these cells, suppressing their ability to stimulate T-cell proliferation and reducing their cytokine production. This effect is mediated through the Toll-like receptor 9 (TLR9) signaling pathway, indicating potential applications in controlling autoimmune and inflammatory diseases (Hua et al., 2013).
Antitumor and Antimicrobial Activities
Chaetoglobosin F exhibits significant antitumor and antimicrobial activities. In studies, it has shown cytotoxic effects against cancer cell lines, including murine colon and leukemia lines. The compound's structure and characteristics suggest it may have potential in cancer treatment (Christian et al., 2005).
Mass Spectrometry Analysis
Advanced mass spectrometry techniques have been used to analyze various chaetoglobosins, including Chaetoglobosin F. These studies are crucial for identifying and understanding the complex structures and biological activities of this class of compounds, paving the way for their potential therapeutic applications (Xu et al., 2012).
Cytotoxicity and Anticancer Potential
Several cytochalasan derivatives, including Chaetoglobosin F, have been isolated from various fungi and have shown cytotoxic activity against tumor cell lines. This suggests a potential role in anticancer therapy (Cui et al., 2010).
Anti-inflammatory Effects
Chaetoglobosin F can significantly reduce the expression of inflammatory cytokines in cell models. This indicates potential applications in treating inflammatory diseases and conditions where cytokine production is a critical factor (Zhao Jun-li, 2011).
Modulation of Biosynthesis Pathways
Genetic studies have explored the regulation of chaetoglobosin biosynthesis, leading to insights into how these compounds are produced and how their production can be enhanced. This research is vital for potential industrial and therapeutic applications of chaetoglobosins (Xiang et al., 2021).
Broad Biological Activities
Chaetoglobosins, including Chaetoglobosin F, have been recognized for a wide range of biological activities, such as antifungal, antibacterial, and antiviral properties. This diversity underscores their potential in various therapeutic contexts (Chen et al., 2020).
properties
Product Name |
Chaetoglobosin F |
|---|---|
Molecular Formula |
C32H38N2O5 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
(1R,5S,7E,9S,11E,13R,14S,16R,17S,18R,19S)-5-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione |
InChI |
InChI=1S/C32H38N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-11,14,16-17,19,22,24-25,27,29,33,35H,8,12-13,15H2,1-4H3,(H,34,38)/b10-7+,18-14+/t17-,19-,22-,24-,25-,27-,29-,31+,32+/m0/s1 |
InChI Key |
KTFGDHPTDQFFRL-USMZZGTESA-N |
Isomeric SMILES |
C[C@H]\1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)CC[C@@H](C(=O)/C(=C1)/C)O)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C |
SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |
Canonical SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |
synonyms |
chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



